molecular formula C14H18O B1613245 Cyclopentyl 2,4-dimethylphenyl ketone CAS No. 898791-50-9

Cyclopentyl 2,4-dimethylphenyl ketone

Cat. No.: B1613245
CAS No.: 898791-50-9
M. Wt: 202.29 g/mol
InChI Key: BLJNXLKEJANFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl 2,4-dimethylphenyl ketone is an organic compound with the molecular formula C14H18O It is a ketone characterized by a cyclopentyl group attached to a 2,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cyclopentyl 2,4-dimethylphenyl ketone typically involves the reaction of cyclopentyl magnesium bromide with 2,4-dimethylbenzoyl chloride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:

C5H9MgBr+C9H9COClC14H18O+MgBrCl\text{C}_5\text{H}_9\text{MgBr} + \text{C}_9\text{H}_9\text{COCl} \rightarrow \text{C}_14\text{H}_18\text{O} + \text{MgBrCl} C5​H9​MgBr+C9​H9​COCl→C1​4H1​8O+MgBrCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 2,4-dimethylphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone can yield secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 2,4-dimethylbenzoic acid.

    Reduction: Cyclopentyl 2,4-dimethylphenyl alcohol.

    Substitution: 2,4-dimethyl-6-nitrophenyl ketone.

Scientific Research Applications

Cyclopentyl 2,4-dimethylphenyl ketone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentyl 2,4-dimethylphenyl ketone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory pathways and microbial cell wall synthesis .

Comparison with Similar Compounds

  • Cyclopentyl phenyl ketone
  • Cyclopentyl 3,5-dimethylphenyl ketone
  • Cyclohexyl 2,4-dimethylphenyl ketone

Comparison: Cyclopentyl 2,4-dimethylphenyl ketone is unique due to the presence of both cyclopentyl and 2,4-dimethylphenyl groups, which confer distinct chemical and physical properties. Compared to Cyclopentyl phenyl ketone, the additional methyl groups in this compound enhance its steric hindrance and potentially alter its reactivity and biological activity. Similarly, the substitution of the cyclopentyl group with a cyclohexyl group in Cyclohexyl 2,4-dimethylphenyl ketone results in different steric and electronic effects, influencing its chemical behavior and applications .

Properties

IUPAC Name

cyclopentyl-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-7-8-13(11(2)9-10)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJNXLKEJANFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642565
Record name Cyclopentyl(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-50-9
Record name Cyclopentyl(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl 2,4-dimethylphenyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclopentyl 2,4-dimethylphenyl ketone
Reactant of Route 3
Reactant of Route 3
Cyclopentyl 2,4-dimethylphenyl ketone
Reactant of Route 4
Reactant of Route 4
Cyclopentyl 2,4-dimethylphenyl ketone
Reactant of Route 5
Reactant of Route 5
Cyclopentyl 2,4-dimethylphenyl ketone
Reactant of Route 6
Reactant of Route 6
Cyclopentyl 2,4-dimethylphenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.